molecular formula C19H14IN3OS B2763162 2-iodo-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide CAS No. 921138-34-3

2-iodo-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide

Cat. No.: B2763162
CAS No.: 921138-34-3
M. Wt: 459.31
InChI Key: FNMICPFLTOLJNY-UHFFFAOYSA-N
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Description

2-iodo-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide is a complex organic compound that belongs to the class of imidazothiazoles This compound is characterized by the presence of an iodine atom, a benzamide group, and a 3-methylimidazo[2,1-b]thiazole moiety

Mechanism of Action

Target of Action

The primary target of the compound 2-iodo-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide is Pantothenate synthetase of Mycobacterium tuberculosis . Pantothenate synthetase is a key enzyme in the biosynthesis of coenzyme A, a vital cofactor and acyl carrier in cells.

Mode of Action

The compound interacts with its target, Pantothenate synthetase, by binding to the active site of the enzyme . This interaction inhibits the normal function of the enzyme, thereby disrupting the biosynthesis of coenzyme A.

Biochemical Pathways

The inhibition of Pantothenate synthetase affects the biosynthesis of coenzyme A. Coenzyme A is essential for fatty acid synthesis and degradation, pyruvate metabolism, and several other biochemical reactions. Therefore, the disruption of coenzyme A synthesis can have significant downstream effects on these metabolic pathways .

Pharmacokinetics

The compound has been designed and predicted in silico for its admet properties

Result of Action

The result of the compound’s action is the inhibition of the growth of Mycobacterium tuberculosis. The most active derivative of this compound displayed an IC90 of 7.05 μM and an IC50 of 2.32 μM against Mycobacterium tuberculosis H37Ra . This indicates that the compound has potent antimycobacterial activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-iodo-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Imidazo[2,1-b]thiazole Core: This step involves the cyclization of appropriate thiazole and imidazole precursors under acidic or basic conditions. For instance, the reaction between 2-aminothiazole and 2-bromoacetophenone in the presence of a base like potassium carbonate can yield the imidazo[2,1-b]thiazole core.

    Amidation: The final step involves the coupling of the iodinated imidazo[2,1-b]thiazole derivative with 3-aminobenzamide under conditions that facilitate amide bond formation, such as using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-iodo-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions. For example, it can undergo Suzuki coupling with boronic acids to form biaryl compounds.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, affecting the imidazo[2,1-b]thiazole ring or the benzamide moiety.

    Amidation and Esterification: The benzamide group can participate in further amidation or esterification reactions to form more complex derivatives.

Common Reagents and Conditions

    Substitution: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., K2CO3) are commonly used in Suzuki coupling reactions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, Suzuki coupling would yield biaryl derivatives, while oxidation might produce various oxidized forms of the imidazo[2,1-b]thiazole ring.

Scientific Research Applications

2-iodo-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anticancer, antimicrobial, and anti-inflammatory properties.

    Biological Studies: The compound is used in studies involving enzyme inhibition, receptor binding, and cellular signaling pathways.

    Material Science: Its unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

Comparison with Similar Compounds

Similar Compounds

    Levamisole: An anthelmintic drug with immunomodulatory properties.

    WAY-181187: An anxiolytic agent.

    Pifithrin-β: An antineoplastic agent.

Uniqueness

2-iodo-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide is unique due to its specific substitution pattern and the presence of the iodine atom, which can significantly influence its chemical reactivity and biological activity compared to other imidazo[2,1-b]thiazole derivatives.

Properties

IUPAC Name

2-iodo-N-[3-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14IN3OS/c1-12-11-25-19-22-17(10-23(12)19)13-5-4-6-14(9-13)21-18(24)15-7-2-3-8-16(15)20/h2-11H,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNMICPFLTOLJNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC2=NC(=CN12)C3=CC(=CC=C3)NC(=O)C4=CC=CC=C4I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14IN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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